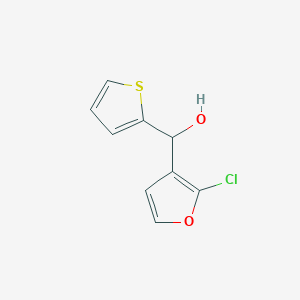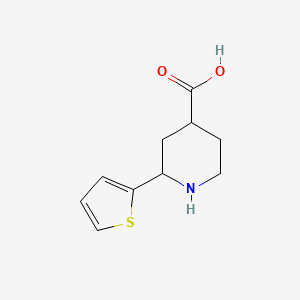
5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one is an organic compound with the molecular formula C10H16N2O2 This compound is characterized by a pyridinone core substituted with an amino group and a hydroxy-methylbutyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one typically involves the protection of amino groups and subsequent reactions with various reagents. One common method involves the use of amino carboxylic acids, which are protected and then exposed to hydrocarbon solvents such as toluene or dichloromethane . The reaction conditions often require heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often include steps such as bulk custom synthesis, sourcing, and procurement of raw materials . The use of advanced techniques and equipment is essential to maintain the quality and consistency of the final product.
化学反应分析
Types of Reactions
5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pressures to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions may result in various substituted pyridinone compounds with different functional groups.
科学研究应用
5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms .
相似化合物的比较
Similar Compounds
Similar compounds to 5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one include:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine core and are known for their diverse biological activities.
Benzimidazolones: These compounds have a similar structure and are studied for their potential therapeutic applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its specific substitution pattern and the presence of both amino and hydroxy-methylbutyl groups make it a versatile compound for various research and industrial purposes.
属性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC 名称 |
5-amino-1-(3-hydroxy-3-methylbutyl)pyridin-2-one |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,14)5-6-12-7-8(11)3-4-9(12)13/h3-4,7,14H,5-6,11H2,1-2H3 |
InChI 键 |
YRWLADNESFFOJD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCN1C=C(C=CC1=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


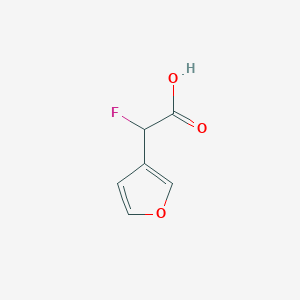
![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane](/img/structure/B13080825.png)
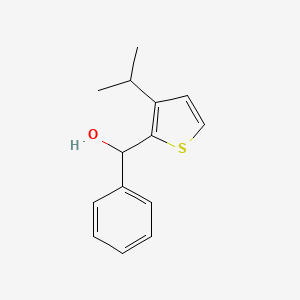
![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B13080833.png)

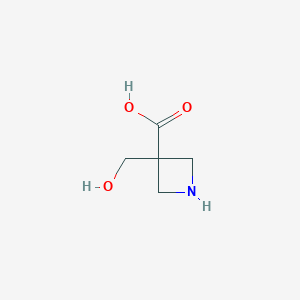
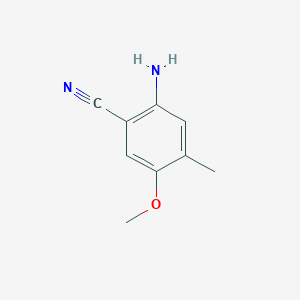
![4-[Amino(cyclopropyl)methyl]phenol](/img/structure/B13080853.png)


![{2-[(Thian-3-yl)amino]phenyl}methanol](/img/structure/B13080870.png)

